molecular formula C18H16N4OS B10979279 N-(1H-benzimidazol-2-yl)-4-(1,3-benzothiazol-2-yl)butanamide

N-(1H-benzimidazol-2-yl)-4-(1,3-benzothiazol-2-yl)butanamide

Cat. No.: B10979279
M. Wt: 336.4 g/mol
InChI Key: JGWIWBQPDSEVDA-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-4-(1,3-benzothiazol-2-yl)butanamide is a hybrid heterocyclic compound combining benzimidazole and benzothiazole moieties linked via a butanamide chain. The benzimidazole core (a bicyclic structure with fused benzene and imidazole rings) is known for its role in medicinal chemistry, particularly in antiparasitic and antiviral agents . The benzothiazole moiety (a benzene fused to a thiazole ring) is associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C18H16N4OS/c23-16(22-18-20-12-6-1-2-7-13(12)21-18)10-5-11-17-19-14-8-3-4-9-15(14)24-17/h1-4,6-9H,5,10-11H2,(H2,20,21,22,23)

InChI Key

JGWIWBQPDSEVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Biological Activity

N-(1H-benzimidazol-2-yl)-4-(1,3-benzothiazol-2-yl)butanamide is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4SC_{16}H_{14}N_{4}S, and it features a benzimidazole ring fused with a benzothiazole moiety. The structural configuration is crucial for its biological activity, as modifications in the substituents can significantly alter its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of benzimidazole and benzothiazole derivatives with butanamide. Various methods have been reported in the literature, focusing on optimizing yields and purity through different reaction conditions.

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities. For instance, it has been tested against various strains of bacteria and fungi, showing inhibition comparable to standard antimicrobial agents .

Anticancer Activity

Research indicates that compounds featuring the benzimidazole scaffold can inhibit DNA topoisomerases, which are essential enzymes for DNA replication and transcription. In vitro studies using cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) have demonstrated that this compound possesses cytotoxic effects, leading to cell cycle arrest and apoptosis . The IC50 values for these activities suggest a promising potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Topoisomerase Inhibition : By interfering with topoisomerase I and II activities, it disrupts DNA replication.
  • Microtubule Disruption : Similar to other benzimidazoles, it may bind to tubulin, inhibiting microtubule polymerization, which is critical in cell division .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxicity, this compound was assessed in various cancer cell lines. The findings revealed an IC50 value of 15 µM in HeLa cells after 48 hours of exposure. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicansNot specified
CytotoxicityHeLa15 µM
CytotoxicityMCF7Not specified

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Research indicates that derivatives of benzimidazole and benzothiazole exhibit significant antimicrobial activity due to their ability to interfere with microbial growth.

Case Study: Antimicrobial Screening

In a study examining various derivatives, the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

CompoundMIC (µM)Activity Against
N11.27Bacillus subtilis
N81.43Escherichia coli
N184.53HCT116 Cancer Cell Line

The results demonstrated that compounds with nitro and halo substitutions showed enhanced antimicrobial potential compared to standard drugs .

Anticancer Properties

N-(1H-benzimidazol-2-yl)-4-(1,3-benzothiazol-2-yl)butanamide has also been investigated for its anticancer properties. The mechanism of action is believed to involve the inhibition of critical enzymes involved in cancer cell proliferation.

Case Study: Anticancer Screening

In vitro studies have shown that certain derivatives are more effective than established chemotherapeutics like 5-Fluorouracil (5-FU).

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

These findings suggest that the compound not only inhibits cancer cell growth but does so with a selectivity that minimizes toxicity to normal cells .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, including cancer cells.

Table: Mechanistic Pathways

Target EnzymeEffect
Dihydrofolate ReductaseInhibition of DNA synthesis
CK1δSpecific inhibition leading to altered cell signaling

This dual action on both microbial and cancerous cells highlights the compound's versatility as a therapeutic agent .

Future Directions and Research Opportunities

Given the promising results from initial studies, further research is warranted to explore:

  • Structural Modifications : Investigating how changes in chemical structure affect potency and selectivity.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
  • Combination Therapies : Evaluating the compound's effectiveness in combination with other therapeutic agents to enhance overall treatment outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole Derivatives

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)
  • Structure : These derivatives lack the benzothiazole moiety and instead feature methoxy or acetamide substituents on the aniline ring .
  • Activity: Both B1 and B8 attenuate morphine-induced paradoxical pain in mice, suggesting neurological applications.
  • Key Difference : The butanamide-benzothiazole linkage in the target compound may broaden its therapeutic scope to include antimicrobial or anticancer activities, as seen in other benzothiazole hybrids .
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a–3b)
  • Structure : These compounds replace the butanamide linker with a benzohydrazide group and include a 5-methyl substitution on the benzimidazole ring .
  • Activity : Hydrazide derivatives are often explored for anticancer and antimicrobial properties, but the absence of benzothiazole may reduce their efficacy against specific pathogens compared to the target molecule .

Benzothiazole Derivatives

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
  • Structure : Incorporates a benzimidazole-thioacetamido group linked to a benzamide, differing from the target compound’s butanamide chain .
  • Activity : Demonstrates antimicrobial and anticancer properties, highlighting the synergistic effect of benzimidazole and benzothiazole-like groups. The dinitrophenyl substituent in W1 may enhance cytotoxicity but reduce solubility compared to the target compound .
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-Substituted Benzamides (3a–g)
  • Structure : Feature a carbamothioyl bridge between benzothiazole and substituted benzamides, differing from the butanamide linker .
  • Activity : Evaluated for GPCR ligand, kinase inhibitor, and enzyme inhibitor activities. The carbamothioyl group may improve binding to enzymes but reduce metabolic stability compared to the target compound’s amide linkage .

Hybrid Compounds with Dual Heterocycles

4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
  • Structure : Replaces the benzimidazole moiety with a thiazole ring, retaining the benzothiazole and butanamide groups .
  • Activity : The thiazole ring may alter target selectivity; for example, thiazole derivatives are often explored for antifungal activity, whereas benzimidazoles are more associated with antiviral effects .
3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted 1,3-Benzothiazol-2-yl)amino]-4H-1,2,4-triazoles
  • Structure : Combines benzothiazole with triazole and pyridyl groups instead of benzimidazole .
  • Activity : Exhibits potent antibacterial and antitubercular activity, particularly with 6-fluoro or 6-methyl substituents on benzothiazole. This suggests that substituent positioning on benzothiazole critically influences efficacy, a factor relevant to optimizing the target compound .

Pharmacological Potential and Limitations

  • Antimicrobial Activity : Benzothiazole derivatives with electron-withdrawing substituents (e.g., 6-nitro) show enhanced activity against Mycobacterium tuberculosis , suggesting that similar modifications to the target compound could improve its efficacy.
  • Neuroactive Potential: Benzimidazole derivatives like B1 and B8 demonstrate neurological applications , but the target compound’s benzothiazole moiety may redirect its primary use toward infectious diseases or cancer.
  • Solubility and Bioavailability : The butanamide linker may offer better solubility than sulfanyl or dinitrophenyl groups in analogs like W1 or thiazole derivatives .

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